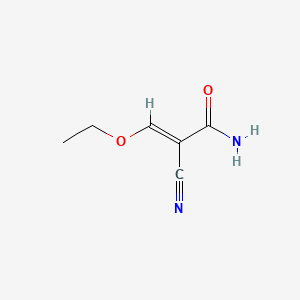
2-Cyano-3-ethoxyacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-ethoxyacrylamide is an organic compound with the molecular formula C6H8N2O2 It is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH2CH3) attached to an acrylamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyano-3-ethoxyacrylamide can be synthesized through the reaction of cyanoacetamide with ethyl acrylate under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the cyanoacetamide to the ethyl acrylate, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-ethoxyacrylamide undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions with nucleophiles such as amines and alcohols.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, methanol, water.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines and pyrimidines, which are of significant interest in medicinal chemistry .
Aplicaciones Científicas De Investigación
2-Cyano-3-ethoxyacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-ethoxyacrylamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- 2-Cyano-3-(4-methoxyphenyl)acrylic acid
- 2-Cyano-3-(3-hydroxy-4-methoxyphenyl)acrylic acid
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
7154-55-4 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-ethoxyprop-2-enamide |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H2,8,9)/b5-4+ |
Clave InChI |
ZLVJIUUJDJDJQG-SNAWJCMRSA-N |
SMILES isomérico |
CCO/C=C(\C#N)/C(=O)N |
SMILES canónico |
CCOC=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


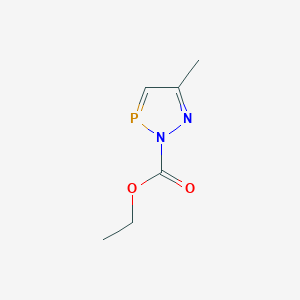
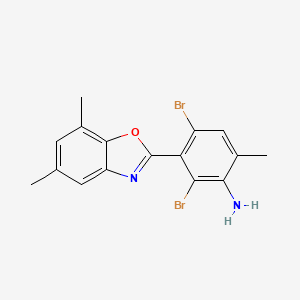
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
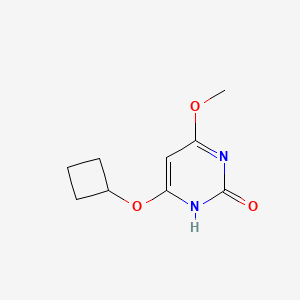
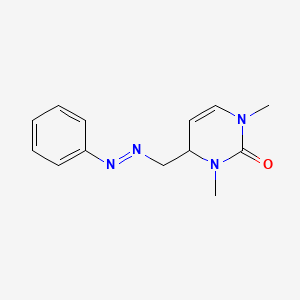
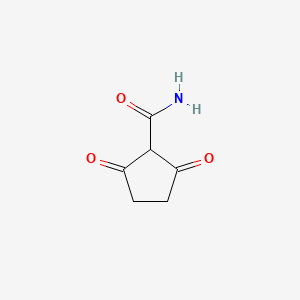

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
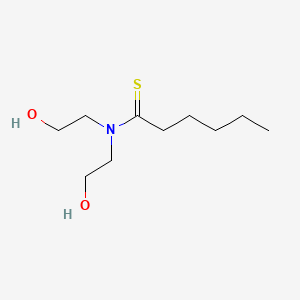
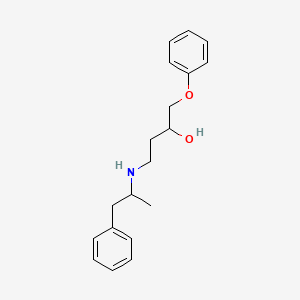
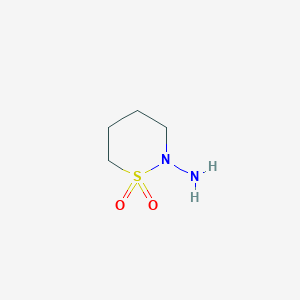
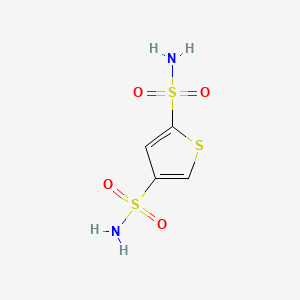

![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
